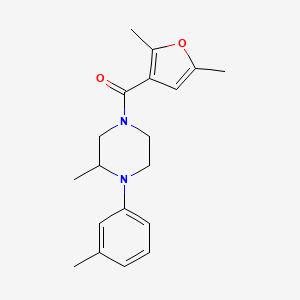
4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine
Vue d'ensemble
Description
4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine, also known as DFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells. 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress, and improvement of cognitive function. 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has also been shown to reduce myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse pharmacological properties. However, there are also limitations to its use, including the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel derivatives with improved therapeutic efficacy. 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine also has potential applications in drug delivery systems, where it can be used as a carrier for targeted drug delivery. Additionally, 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine may have applications in agriculture, where it can be used as a natural pesticide due to its insecticidal properties.
Conclusion:
In conclusion, 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has been studied for its diverse pharmacological properties, including its anti-cancer, neuroprotective, and cardioprotective effects. Further studies are needed to fully understand its mechanism of action and potential side effects, but 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has the potential to be a valuable tool in the development of novel therapeutics for various medical conditions.
Applications De Recherche Scientifique
4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has been studied for its potential therapeutic applications in various medical conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. In cancer research, 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has also been studied for its neuroprotective effects, particularly in Alzheimer's disease, where it has been shown to reduce oxidative stress and improve cognitive function. Additionally, 4-(2,5-dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine has been investigated for its potential cardioprotective effects, where it has been shown to reduce myocardial ischemia-reperfusion injury.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-6-5-7-17(10-13)21-9-8-20(12-14(21)2)19(22)18-11-15(3)23-16(18)4/h5-7,10-11,14H,8-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIJPKOVTIIBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135695 | |
| Record name | Methanone, (2,5-dimethyl-3-furanyl)[3-methyl-4-(3-methylphenyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethyl-3-furoyl)-2-methyl-1-(3-methylphenyl)piperazine | |
CAS RN |
495375-58-1 | |
| Record name | Methanone, (2,5-dimethyl-3-furanyl)[3-methyl-4-(3-methylphenyl)-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495375-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2,5-dimethyl-3-furanyl)[3-methyl-4-(3-methylphenyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)
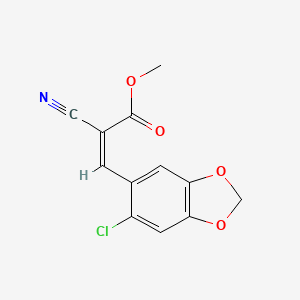
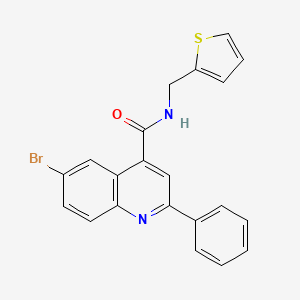
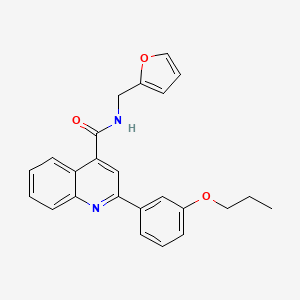
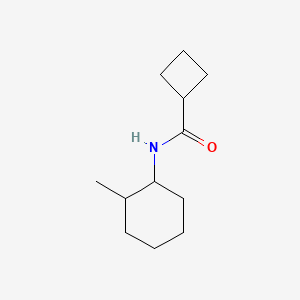
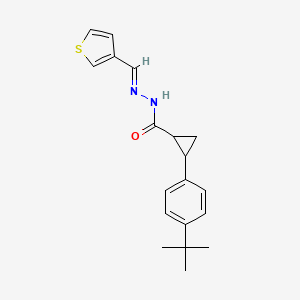
![ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263605.png)

![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)
![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263619.png)